molecular formula C14H15ClN2O3 B7778500 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid

2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid

Cat. No.: B7778500
M. Wt: 294.73 g/mol
InChI Key: SRLZTCYHXUZBCU-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is a synthetic organic compound featuring a pyrazole ring substituted with a benzyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an acetoacetic ester or a β-keto ester, under acidic or basic conditions.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification and Hydrolysis: The final step involves the esterification of the pyrazole derivative with 2-methylpropanoic acid, followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the benzyl group, potentially yielding dihydropyrazole derivatives or benzyl alcohols.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydropyrazole derivatives, benzyl alcohols.

    Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s pyrazole ring is a common scaffold in drug design, making it a potential candidate for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Material Science: The compound may be explored for its potential use in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(1-benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyl and chlorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-chloro-4-methylpyrazole: Similar structure but lacks the 2-methylpropanoic acid moiety.

    2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]acetic acid: Similar but with an acetic acid group instead of a 2-methylpropanoic acid group.

Uniqueness

2-[(1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy]-2-methylpropanoic acid is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the 2-methylpropanoic acid group may enhance its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(1-benzyl-4-chloropyrazol-3-yl)oxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-14(2,13(18)19)20-12-11(15)9-17(16-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLZTCYHXUZBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=NN(C=C1Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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